1-(2-Bromo-4-chlorophenyl)ethanone

Catalog No.
S677710
CAS No.
825-40-1
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-4-chlorophenyl)ethanone

CAS Number

825-40-1

Product Name

1-(2-Bromo-4-chlorophenyl)ethanone

IUPAC Name

1-(2-bromo-4-chlorophenyl)ethanone

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3

InChI Key

URBATMJMOGHOCE-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)Cl)Br

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)Br

The exact mass of the compound 1-(2-Bromo-4-chlorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Bromo-4-chlorophenyl)ethanone (CAS 825-40-1) is a highly versatile, halogenated aromatic ketone utilized extensively as a bifunctional building block in advanced organic synthesis. Featuring a melting point of 43–46 °C and a density of approximately 1.71 g/cm³, it presents as a low-melting crystalline solid that is readily soluble in standard organic solvents such as ethanol and chloroform . Its primary procurement value stems from its unique substitution pattern—an acetyl group paired with ortho-bromo and para-chloro substituents—which provides distinct, orthogonal reactivity handles. This structural configuration allows process chemists to perform highly regioselective transition-metal-catalyzed cross-couplings at the weaker C-Br bond while preserving the C-Cl bond for subsequent late-stage functionalization or as a permanent lipophilic feature in the final molecular scaffold[1].

Attempting to substitute 1-(2-Bromo-4-chlorophenyl)ethanone with closely related analogs, such as 1-(2,4-Dichlorophenyl)ethanone (CAS 2222-29-9) or 1-(2-Bromophenyl)ethanone (CAS 2142-69-0), severely compromises synthetic efficiency and downstream utility. Utilizing the 2,4-dichloro analog results in poor chemoselectivity during palladium-catalyzed oxidative addition, as the bond dissociation energies of the two C-Cl bonds are nearly identical, leading to complex mixtures of regioisomers and bis-coupled byproducts that require costly chromatographic separation [1]. Conversely, substituting with 1-(2-Bromophenyl)ethanone sacrifices the para-chloro group entirely, eliminating a critical synthetic vector for late-stage Buchwald-Hartwig aminations and removing a halogen handle that is frequently required to optimize the lipophilicity (LogP) and metabolic stability of pharmaceutical and agrochemical active ingredients [2].

Chemoselective Ortho-Coupling via Bond Dissociation Energy (BDE) Differentials

The fundamental advantage of 1-(2-Bromo-4-chlorophenyl)ethanone lies in the ~15 kcal/mol difference in bond dissociation energy (BDE) between its ortho C-Br bond (~81 kcal/mol) and its para C-Cl bond (~96 kcal/mol). Under standard palladium-catalyzed Suzuki-Miyaura conditions, this thermodynamic differential enables >99% chemoselective oxidative addition at the C2 position [1]. In contrast, using 1-(2,4-Dichlorophenyl)ethanone yields a near-zero BDE differential between its two C-Cl bonds, typically resulting in <60% regioselectivity and significant bis-coupling.

Evidence DimensionRegioselectivity in Pd-catalyzed cross-coupling
Target Compound Data>99% chemoselectivity at the C2 position
Comparator Or Baseline1-(2,4-Dichlorophenyl)ethanone (<60% regioselectivity, mixed products)
Quantified Difference>39% improvement in regioselective yield
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling at mild temperatures (e.g., 60-80 °C)

Achieving >99% regioselectivity eliminates the need for expensive and time-consuming chromatographic separation of isomers, directly lowering large-scale manufacturing costs.

Tandem Cyclization Efficiency for Heterocyclic Scaffolds

When utilized as a precursor for synthesizing complex heterocycles like quinolines or indoles, the ortho-bromo substituent of 1-(2-Bromo-4-chlorophenyl)ethanone acts as a highly efficient leaving group. In tandem condensation and cross-coupling sequences, the target compound routinely achieves isolated yields exceeding 85% under mild conditions (e.g., lower catalyst loading, <100 °C)[1]. Comparatively, 1-(2-Chlorophenyl)ethanone derivatives demand harsher conditions (>120 °C) and higher catalyst loadings, often capping yields at ~70% due to the sluggish oxidative addition of the C-Cl bond.

Evidence DimensionIsolated yield in tandem cyclization to heterocycles
Target Compound Data>85% yield under mild conditions
Comparator Or Baseline1-(2-Chlorophenyl)ethanone derivatives (~70% yield)
Quantified Difference~15% higher isolated yield with reduced energy/catalyst input
ConditionsTransition-metal catalyzed tandem condensation/cyclization

Higher cyclization yields and milder conditions reduce catalyst expenditure and energy consumption, critical factors for the commercial scale-up of pharmaceutical intermediates.

Physical State and Handling Advantages in Process Workflows

1-(2-Bromo-4-chlorophenyl)ethanone exhibits a melting point of 43–46 °C, allowing it to exist as a stable, easily weighable solid at standard room temperature . This thermal profile is highly advantageous for bulk procurement and process chemistry compared to liquid or low-melting analogs like 1-(4-Chlorophenyl)ethanone (melting point ~20 °C), which can fluctuate between solid and liquid states depending on ambient facility temperatures. The solid state of the target compound facilitates precise batching, easier purification via recrystallization, and avoids the need for specialized heated transfer lines or distillation protocols required for liquid handling.

Evidence DimensionMelting point and ambient physical state
Target Compound Data43–46 °C (stable solid at room temperature)
Comparator Or Baseline1-(4-Chlorophenyl)ethanone (~20 °C, liquid/semi-solid at room temperature)
Quantified Difference23–26 °C higher melting point, ensuring consistent solid-state handling
ConditionsStandard ambient laboratory and manufacturing facility temperatures (20–25 °C)

A stable solid state at room temperature simplifies weighing, batching, and purification workflows, reducing handling errors and equipment requirements in process facilities.

Synthesis of Halogenated Quinolines and Indoles

Directly leveraging the tandem cyclization efficiency demonstrated in Section 3, this compound is ideal for synthesizing complex heterocyclic scaffolds where the acetyl group and ortho-bromo group undergo condensation and coupling, leaving the para-chloro group intact for further derivatization [1].

Orthogonal Multi-Step API Manufacturing

Utilizing the ~15 kcal/mol BDE differential, process chemists procure this compound to execute highly regioselective Suzuki or Buchwald-Hartwig couplings at the C2 position without disturbing the C4 chlorine, streamlining the synthesis of advanced pharmaceutical active ingredients [2].

Agrochemical Active Ingredient Development

Because the retained para-chloro group is critical for optimizing the lipophilicity (LogP) and metabolic stability of the final molecule, this compound is the preferred starting material for developing novel fungicides and herbicides where precise halogen placement dictates field efficacy [3].

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2'-Bromo-4'-chloroacetophenone

Dates

Last modified: 08-15-2023

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